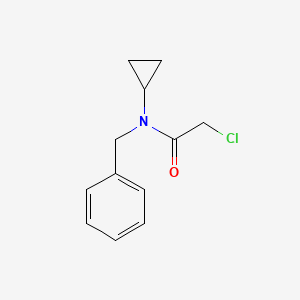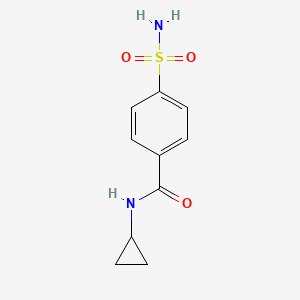
4-(Aminosulfonyl)-N-cyclopropylbenzamide
Descripción general
Descripción
4-Aminophenyl sulfone, a compound with a similar structure, is a diamine-based hardener used to cure epoxy-based resins .
Synthesis Analysis
In a study on the synthesis of N4-substituted sulfonamides, a new series of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties were designed, synthesized, characterized, and assessed for their antimicrobial activity .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Magnetic Resonance Imaging (MRI) .
Chemical Reactions Analysis
The chemical reactions of a compound can be analyzed using various methods such as titration analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques .
Aplicaciones Científicas De Investigación
DNA Repair and Transformation Influence
A study on 3-Aminobenzamide, a compound structurally related to 4-(Aminosulfonyl)-N-cyclopropylbenzamide, showed its impact on the toxicity and transformation induced by certain chemicals in cells, highlighting the role of poly ADP-ribosyl synthetase in DNA damage repair and the chemical induction of transformation in vitro (Lubet et al., 1984).
Structural Studies of Drug Molecules
Research on the structure of glibenclamide, another sulfonamide derivative, in solution and solid state through NMR spectroscopy and theoretical calculations, provides insights into the molecular behavior of sulfonamide drugs, which could be relevant to understanding the properties of 4-(Aminosulfonyl)-N-cyclopropylbenzamide (Sanz et al., 2012).
Anticancer Activity
A study on 1,4‐Naphthoquinone derivatives containing phenylaminosulfanyl moiety demonstrated potent cytotoxic activity against various cancer cell lines, indicating the potential of sulfonamide compounds in cancer research (Ravichandiran et al., 2019).
Methodological Advances in Chemical Synthesis
Investigations into the synthesis of sulfonylated lactams via copper-mediated aminosulfonylation present new methodologies that could be applied to the synthesis and modification of compounds like 4-(Aminosulfonyl)-N-cyclopropylbenzamide, expanding the toolkit for drug development and research (Wang et al., 2019).
Expanding Covalent Bonding in Proteins
Research on genetically encoded fluorosulfonyloxybenzoyl-l-lysine for expansive covalent bonding of proteins via SuFEx chemistry showcases innovative applications of sulfonamide chemistry in bioengineering and protein research (Liu et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclopropyl-4-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c11-16(14,15)9-5-1-7(2-6-9)10(13)12-8-3-4-8/h1-2,5-6,8H,3-4H2,(H,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAXOFUGUZQYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009373 | |
| Record name | 4-(Aminosulfonyl)-N-cyclopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminosulfonyl)-N-cyclopropylbenzamide | |
CAS RN |
1044135-16-1 | |
| Record name | 4-(Aminosulfonyl)-N-cyclopropylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044135161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Aminosulfonyl)-N-cyclopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(AMINOSULFONYL)-N-CYCLOPROPYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3872N999P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




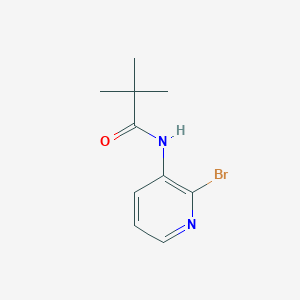
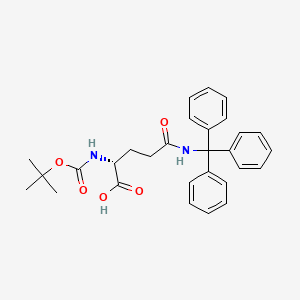

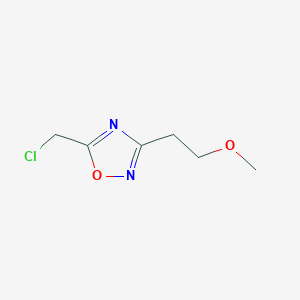

![6-Bromo-5-methylbenzo[D]thiazol-2-amine](/img/structure/B1517323.png)
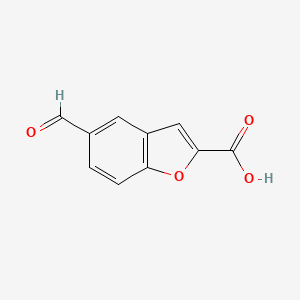
![1-[2-(2-Amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B1517326.png)

![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1517328.png)
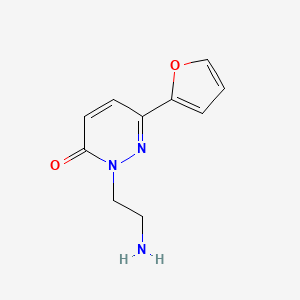
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1517338.png)
